molecular formula C13H17NO3 B112817 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid CAS No. 59119-18-5

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Cat. No. B112817
CAS RN: 59119-18-5
M. Wt: 235.28 g/mol
InChI Key: AFPNLFVPVQRYFL-UHFFFAOYSA-N
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Description

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is a chemical compound with the CAS Number 59119-18-5 . It has a molecular weight of 235.28 . The IUPAC name for this compound is 1-benzyl-4-hydroxy-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is 1S/C13H17NO3/c15-12(16)13(17)6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Stereoselective Synthesis and Chemical Transformations

Stereoselective Synthesis : Compounds structurally related to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid have been utilized in stereoselective syntheses, demonstrating the compound's potential in creating enantiomerically pure substances. For instance, stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates highlight the ability to manipulate piperidine derivatives for specific stereochemical outcomes, essential in drug development and synthesis of biologically active molecules (Boev et al., 2015).

Regio- and Stereoselective Amination : The regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines, leading to trans-4-amino-3-hydroxypiperidines, showcases advanced methodologies for functionalizing piperidine derivatives. Such processes are fundamental in the synthesis of complex molecules with defined three-dimensional structures, which are crucial in pharmaceutical research (Veselov et al., 2009).

Pharmaceutical Applications and Compound Synthesis

Prodrug Synthesis for Enhanced Bioavailability : The development of prodrugs by modifying hydroxamic acid derivatives, aimed at improving oral pharmacokinetics, reflects the strategic chemical modifications applied to similar structures. This approach signifies the potential of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid derivatives in enhancing drug delivery and efficacy (Rais et al., 2017).

Enantioselective Synthesis for Drug Development : The enantioselective synthesis of orthogonally protected trans-3-amino-4-hydroxypiperidines from (±)-1-benzyl-3,4-epoxypiperidine demonstrates the importance of chiral purity in drug development. Such methodologies can be applied to synthesize enantiomerically pure derivatives of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, critical for creating drugs with specific biological activities (Villar-Barro et al., 2015).

Material Science and Catalysis

Catalysis and Material Functionalization : The electrochemical oxidation of alcohols and aldehydes to carboxylic acids, using 4-acetamido-TEMPO as a mediator, showcases the potential application of piperidine derivatives in catalysis and material science. Such reactions could be pivotal in the synthesis and functionalization of materials, including those derived from 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, for various industrial applications (Rafiee et al., 2018).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-benzyl-4-hydroxypiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(16)13(17)6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPNLFVPVQRYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606662
Record name 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

CAS RN

59119-18-5
Record name 4-Hydroxy-1-(phenylmethyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59119-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinecarboxylic acid, 4-hydroxy-1-(phenylmethyl)
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Record name 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-
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